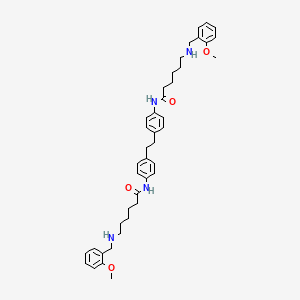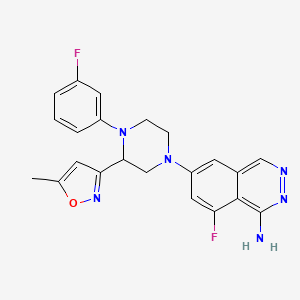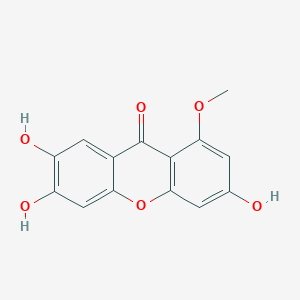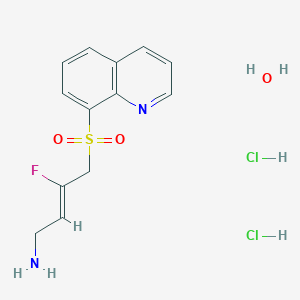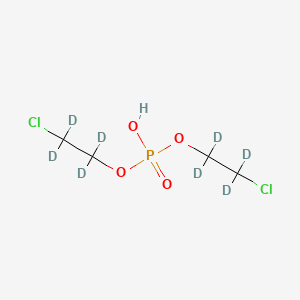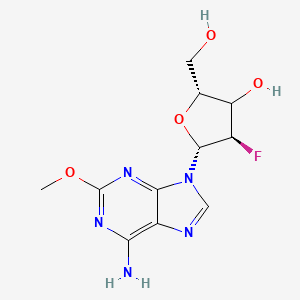
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: The hydroxyl group at the 4-position of the sugar moiety is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-formyl-oxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(6-amino-2-methoxydihydropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Analogues: The compound serves as a precursor for the synthesis of various nucleoside analogues with potential therapeutic applications.
Biology
Antiviral Activity: Studies have shown that the compound exhibits antiviral activity against certain viruses by inhibiting viral replication.
Anticancer Activity: The compound has been investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine
Drug Development: The compound is being explored as a lead compound for the development of new antiviral and anticancer drugs.
Industry
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical formulations for research and development purposes.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into the DNA or RNA of cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a chlorine atom instead of a methoxy group at the 2-position of the purine ring.
Uniqueness
The presence of the fluorine atom at the 4-position and the methoxy group at the 2-position of the purine ring in (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol enhances its stability and bioactivity compared to similar compounds. These structural features contribute to its unique antiviral and anticancer properties.
Properties
Molecular Formula |
C11H14FN5O4 |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O4/c1-20-11-15-8(13)6-9(16-11)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5-,7?,10-/m1/s1 |
InChI Key |
NRLVIGDRRHAGSY-ZBFRNQRKSA-N |
Isomeric SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


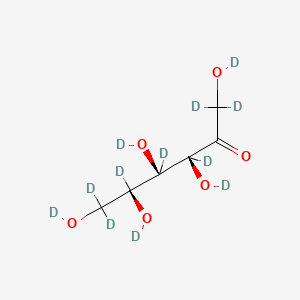
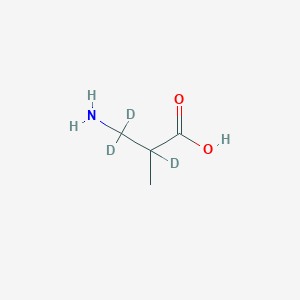

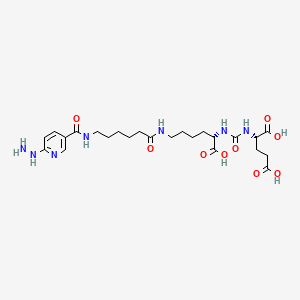
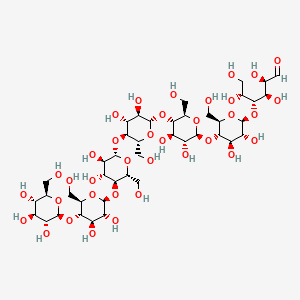
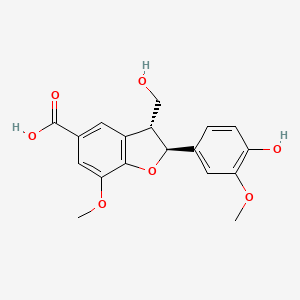
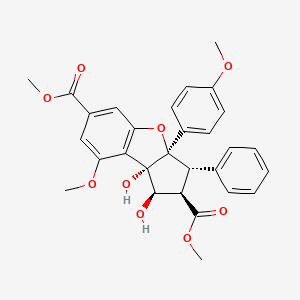
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
